2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide
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Overview
Description
2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a hydrazinecarbothioamide core substituted with a 3,5-bis(trifluoromethyl)phenyl group, which imparts distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with N-methylhydrazinecarbothioamide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic synthesis.
(S)-2-[3,5-Bis(trifluoromethyl)phenyl]thioureido-N-benzyl-N,3,3-trimethylbutanamide: Used as a chiral thiourea organocatalyst.
Uniqueness
2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide is unique due to its hydrazinecarbothioamide core, which imparts distinct reactivity compared to other similar compounds.
Properties
CAS No. |
24095-80-5 |
---|---|
Molecular Formula |
C10H9F6N3S |
Molecular Weight |
317.26 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)anilino]-3-methylthiourea |
InChI |
InChI=1S/C10H9F6N3S/c1-17-8(20)19-18-7-3-5(9(11,12)13)2-6(4-7)10(14,15)16/h2-4,18H,1H3,(H2,17,19,20) |
InChI Key |
ORMMCUAXJAUNIG-UHFFFAOYSA-N |
SMILES |
CNC(=S)NNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CNC(=S)NNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
24095-80-5 | |
Synonyms |
1-(3,5-bis(trifluoromethyl)phenyl)-4-methylthiosemicarbazide CIBA 2696-Go CIBA 2696Go CIBA-2696Go |
Origin of Product |
United States |
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